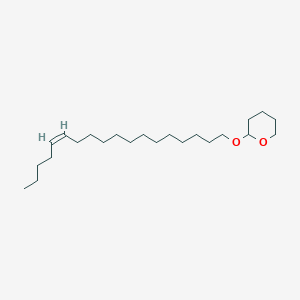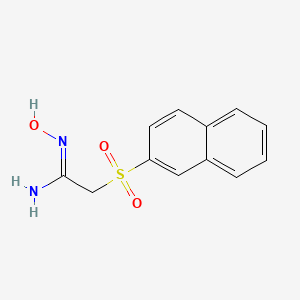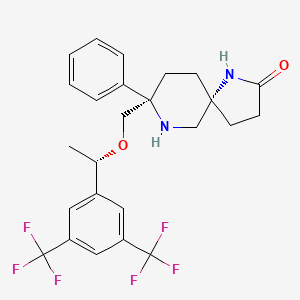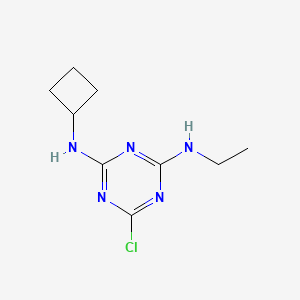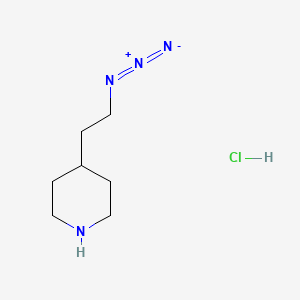
4-(2-Azidoethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Azidoethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The azido group (-N₃) attached to the ethyl chain makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Formation of 2-Bromoethylpiperidine: Piperidine is reacted with 2-bromoethanol under basic conditions to form 2-bromoethylpiperidine.
Azidation: The 2-bromoethylpiperidine is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, forming 4-(2-Azidoethyl)piperidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used for cycloaddition reactions.
Major Products Formed
Amine Derivatives: Formed by reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
4-(2-Azidoethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)piperidine hydrochloride depends on the specific application and the chemical reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)piperidine: A precursor in the synthesis of 4-(2-Azidoethyl)piperidine hydrochloride.
4-(2-Aminoethyl)piperidine: Formed by the reduction of 4-(2-Azidoethyl)piperidine.
Piperidine: The parent compound, widely used in organic synthesis.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and enables its use in click chemistry and other specialized applications.
Properties
CAS No. |
2453324-67-7 |
|---|---|
Molecular Formula |
C7H15ClN4 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
4-(2-azidoethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c8-11-10-6-3-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H |
InChI Key |
NSLSIUWVWAEUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCN=[N+]=[N-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


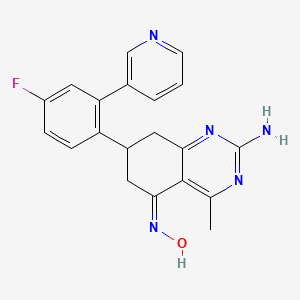



![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
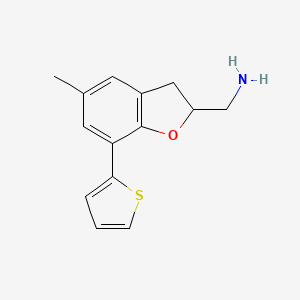
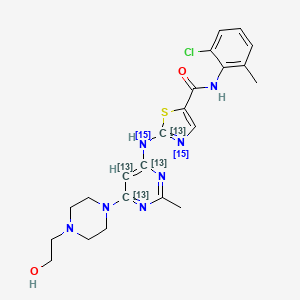
![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
